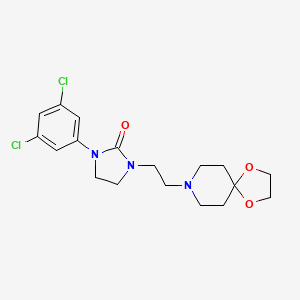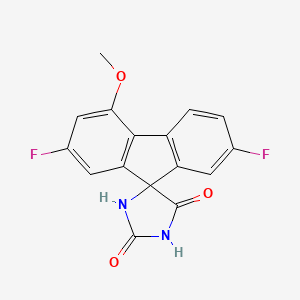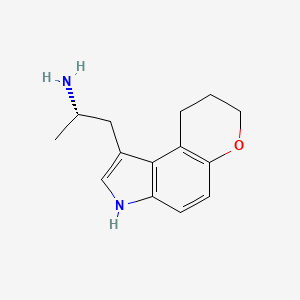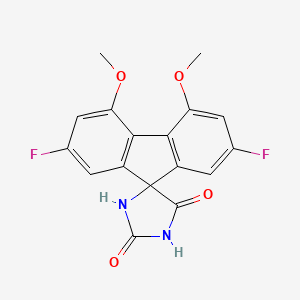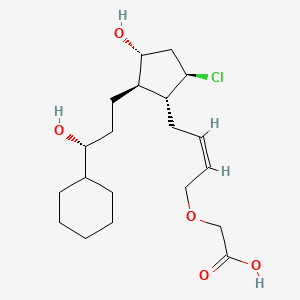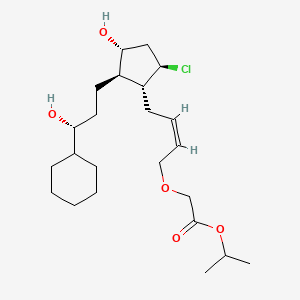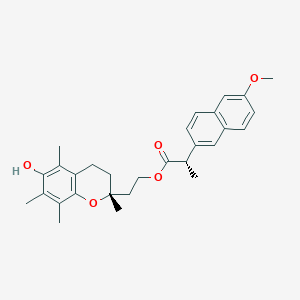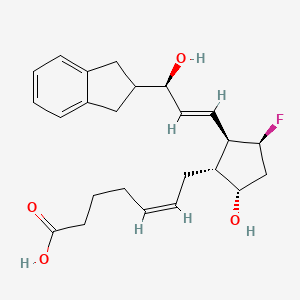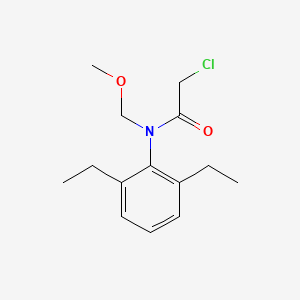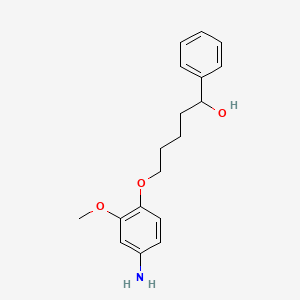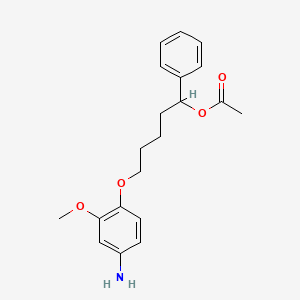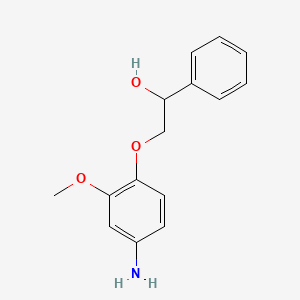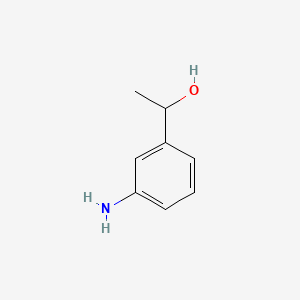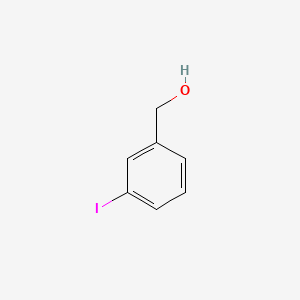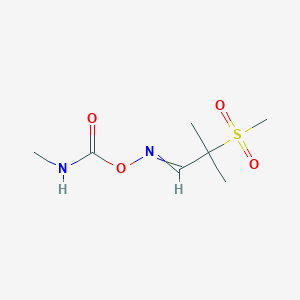
アルドキシカルブ
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Aldoxycarb is a chemical compound primarily used as an insecticide and nematicide. It is the sulfone analogue of aldicarb and is known for its effectiveness in controlling sucking and chewing pests. Aldoxycarb is highly soluble in water and volatile, with a tendency to leach into groundwater. It is not persistent in soil systems but may be stable in aquatic systems under certain conditions .
科学的研究の応用
Aldoxycarb has several applications in scientific research, including:
Chemistry: Used as a model compound to study sulfone chemistry and reaction mechanisms.
Biology: Investigated for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.
Medicine: Explored for potential therapeutic applications due to its inhibitory effects on cholinesterase enzymes.
Industry: Utilized in agricultural settings to control pests in crops such as cotton, potatoes, and sugarbeet.
作用機序
Aldoxycarb, also known as Sulfocarb, is a carbamate pesticide . This article will delve into the mechanism of action of Aldoxycarb, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
Aldoxycarb primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by terminating signal transduction at the neuromuscular junction through the rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
Aldoxycarb acts as a cholinesterase inhibitor . It forms unstable complexes with cholinesterases by carbamoylation of the active sites of the enzymes . This inhibition is reversible, meaning it can suppress the action of acetylcholine esterase temporarily .
Pharmacokinetics
It is known that aldoxycarb is highly soluble in water and volatile . These properties suggest that Aldoxycarb can be easily absorbed and distributed in the environment, potentially affecting its bioavailability.
Result of Action
The molecular and cellular effects of Aldoxycarb’s action primarily involve the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft . This can disrupt normal nerve function, which is why Aldoxycarb is effective as a pesticide.
Action Environment
Aldoxycarb is highly soluble in water and volatile, which means it has a tendency to leach into groundwater . . These environmental factors can influence the action, efficacy, and stability of Aldoxycarb.
生化学分析
Biochemical Properties
Aldoxycarb is a potent acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft of nerve cells. By inhibiting this enzyme, Aldoxycarb increases the concentration of acetylcholine, leading to overstimulation of the nervous system .
Cellular Effects
Aldoxycarb is toxic to a variety of organisms, including mammals, most aquatic life, and earthworms . It affects cellular function by disrupting normal neurotransmission due to its inhibitory effect on acetylcholinesterase . This can lead to a range of effects, from overstimulation of the nervous system to potential neurotoxicity .
Molecular Mechanism
The molecular mechanism of Aldoxycarb involves the inhibition of acetylcholinesterase . By binding to the active site of this enzyme, Aldoxycarb prevents the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of the postsynaptic neuron .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Aldoxycarb in laboratory settings are limited, it’s known that Aldoxycarb is not persistent in soil systems but may be stable in aquatic systems under certain conditions
Dosage Effects in Animal Models
The effects of Aldoxycarb in animal models are largely dependent on the dosage. It has high mammalian acute toxicity
Transport and Distribution
Aldoxycarb, due to its high solubility in water and volatility, has a tendency to leach to groundwater This suggests that it can be easily transported and distributed in the environment
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be present in the synaptic cleft of nerve cells where this enzyme is located
準備方法
Synthetic Routes and Reaction Conditions: Aldoxycarb can be synthesized through the oxidation of aldicarb. The process involves the use of oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions to convert aldicarb into its sulfone analogue, aldoxycarb.
Industrial Production Methods: In industrial settings, the production of aldoxycarb typically involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain aldoxycarb in its desired form.
化学反応の分析
Types of Reactions: Aldoxycarb undergoes various chemical reactions, including:
Oxidation: Aldoxycarb can be further oxidized to produce other sulfone derivatives.
Reduction: It can be reduced back to aldicarb under specific conditions.
Substitution: Aldoxycarb can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various sulfone and sulfoxide derivatives, depending on the reaction conditions and reagents used.
類似化合物との比較
Aldicarb: The parent compound of aldoxycarb, used as an insecticide and nematicide.
Carbaryl: Another carbamate pesticide with a similar mode of action.
Methomyl: A carbamate insecticide with broad-spectrum activity.
Uniqueness: Aldoxycarb is unique due to its sulfone structure, which imparts different chemical properties compared to other carbamate pesticides. Its high solubility in water and volatility make it particularly effective in certain environmental conditions .
特性
CAS番号 |
1646-88-4 |
|---|---|
分子式 |
C7H14N2O4S |
分子量 |
222.26 g/mol |
IUPAC名 |
[(Z)-(2-methyl-2-methylsulfonylpropylidene)amino] N-methylcarbamate |
InChI |
InChI=1S/C7H14N2O4S/c1-7(2,14(4,11)12)5-9-13-6(10)8-3/h5H,1-4H3,(H,8,10)/b9-5- |
InChIキー |
YRRKLBAKDXSTNC-UITAMQMPSA-N |
SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C |
異性体SMILES |
CC(C)(/C=N\OC(=O)NC)S(=O)(=O)C |
正規SMILES |
CC(C)(C=NOC(=O)NC)S(=O)(=O)C |
外観 |
Solid powder |
melting_point |
141.0 °C |
Key on ui other cas no. |
1646-88-4 |
物理的記述 |
Aldicarb sulfone is a white crystalline solid. Insecticide. White solid; [CAMEO] |
ピクトグラム |
Acute Toxic; Environmental Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
aldicarb sulfone aldoxycarb Temik sulfone |
蒸気圧 |
0.00009 [mmHg] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


